N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide
Description
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide is a chemical compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antioxidant properties
Properties
IUPAC Name |
N-(4,7-dimethyl-2-oxochromen-6-yl)-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-12-5-4-6-15(7-12)24-11-19(22)21-17-10-16-13(2)9-20(23)25-18(16)8-14(17)3/h4-10H,11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPIRWNQLARUHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2C)OC(=O)C=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide typically involves the following steps:
Formation of 4,7-dimethyl-2-oxo-2H-chromen-6-yl: This can be achieved by reacting 4,7-dimethylcoumarin with appropriate reagents under controlled conditions.
Introduction of the 2-(3-methylphenoxy)acetamide group: This step involves the reaction of the chromen-6-yl derivative with 3-methylphenol in the presence of acetic anhydride and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at specific positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: Biologically, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide exhibits antimicrobial and antioxidant activities. It has been studied for its potential use in developing new drugs and treatments for various diseases.
Medicine: In medicine, the compound's anti-inflammatory and antifungal properties are of particular interest. Research is ongoing to explore its therapeutic potential in treating infections and inflammatory conditions.
Industry: In the industry, this compound is used in the production of fragrances, flavors, and pharmaceuticals. Its unique properties make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory and oxidative processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Coumarin: The parent compound of this derivative, known for its fragrant properties and biological activities.
7-hydroxycoumarin: A hydroxylated derivative with enhanced antioxidant activity.
Coumarinyl chalcones: Hybrid molecules combining coumarin and chalcone structures, known for their antioxidant potential.
Uniqueness: N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide stands out due to its specific structural features and the presence of the 3-methylphenoxy group, which contributes to its unique biological activities and applications.
This comprehensive overview highlights the significance of this compound in various scientific fields. Its synthesis, reactions, applications, and mechanisms of action make it a valuable compound for research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
